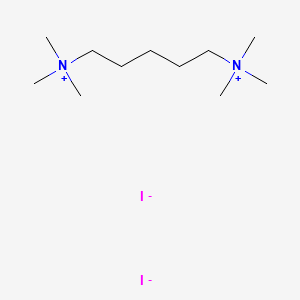
Pentamethonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethonium iodide is a quaternary ammonium compound known for its ganglionic blocking activity. It is primarily used in the treatment of hypertension and peripheral vascular diseases. The compound is characterized by its ability to block nerve impulses in autonomic ganglia, leading to vasodilation and a subsequent decrease in blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamethonium iodide can be synthesized through the quaternization of pentamethylenediamine with methyl iodide. The reaction typically involves heating pentamethylenediamine with an excess of methyl iodide in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethonium iodide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions involve the replacement of iodide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silver nitrate, which can replace iodide ions with nitrate ions, and sodium hydroxide, which can lead to the formation of hydroxide salts. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature .
Major Products
The major products formed from the reactions of this compound include various quaternary ammonium salts, depending on the nucleophile used. For example, the reaction with silver nitrate produces pentamethonium nitrate, while the reaction with sodium hydroxide yields pentamethonium hydroxide .
Wissenschaftliche Forschungsanwendungen
Pentamethonium iodide has been extensively studied for its applications in various fields:
Wirkmechanismus
Pentamethonium iodide exerts its effects by blocking the transmission of nerve impulses in autonomic ganglia. This action is achieved through the competitive inhibition of acetylcholine at nicotinic receptors. By preventing acetylcholine from binding to these receptors, this compound inhibits the transmission of nerve impulses, leading to a decrease in sympathetic and parasympathetic activity. This results in vasodilation and a reduction in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethonium iodide: Another ganglionic blocking agent with similar applications in the treatment of hypertension and peripheral vascular diseases.
Azamethonium bromide: A bisquaternary ammonium compound used for its ganglionic blocking properties.
Pentolinium tartrate: A quaternary ammonium compound with similar ganglionic blocking activity.
Uniqueness
Pentamethonium iodide is unique in its specific structure, which allows it to effectively block ganglionic transmission. Its ability to produce a prolonged ganglionic block with fewer side effects compared to other ganglionic blocking agents makes it a valuable compound in medical and research applications .
Eigenschaften
CAS-Nummer |
5482-80-4 |
|---|---|
Molekularformel |
C11H28I2N2 |
Molekulargewicht |
442.16 g/mol |
IUPAC-Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SRFSMBZBBSVMKO-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |
Verwandte CAS-Nummern |
2365-25-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


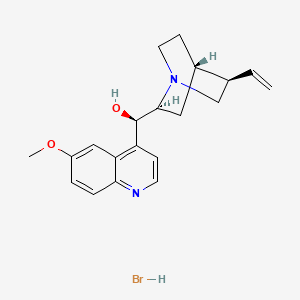
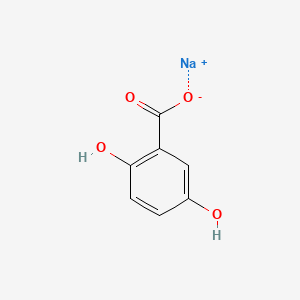
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)

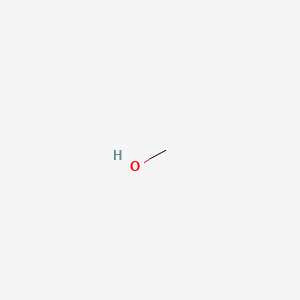
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
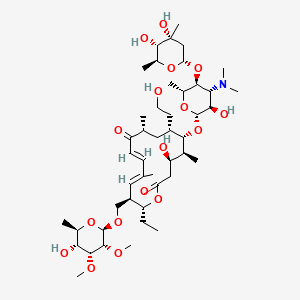
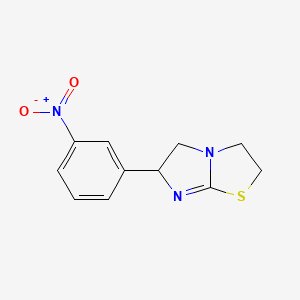
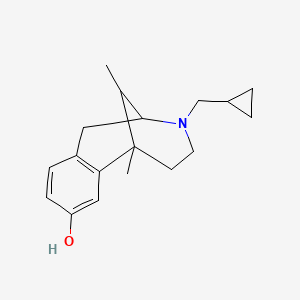
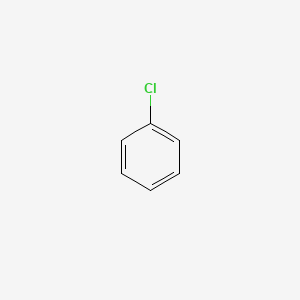
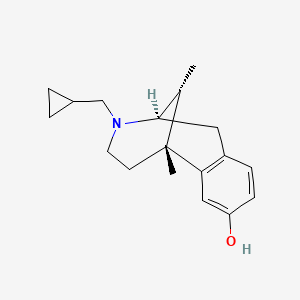
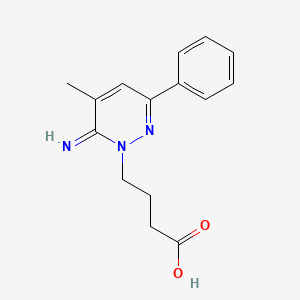
![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
